4-(1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)morpholine-3,5-dione
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Overview
Description
4-(1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)morpholine-3,5-dione is a useful research compound. Its molecular formula is C20H21N3O4 and its molecular weight is 367.405. The purity is usually 95%.
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Scientific Research Applications
Dyes and Pigments
The compound has been studied in the field of dyes and pigments, particularly for its application in coloring synthetic polymer fibers. Research has shown that derivatives of this compound can produce yellow to orange dyes with good fastness properties on polyester (Peters & Bide, 1985).
Lanthanoid Chelates
Investigations have been conducted on the compound's ability to form complexes with lanthanoids. These complexes have been characterized through physicochemical studies and are significant for understanding electronic spectra and hypersensitivity in coordination environments (Roy & Nag, 1978).
Anti-tumor Agents
The compound is also studied for its potential as an anti-tumor agent. Benzopyrans derived from pyrrolidine, morpholine, and piperidine, which are structurally related to this compound, have shown activity against human breast, CNS, and colon cancer cell lines in vitro (Jurd, 1996).
Functionalized Heterocycles
Research has explored the synthesis of functionalized heterocycles using this compound, highlighting its role in creating diverse chemical structures. These findings are relevant in the development of novel organic compounds with potential applications in various fields (Kabirifard, Ghahremani, & Afsharpoor, 2015).
Spiroheterocycles Synthesis
This compound has been used in the synthesis of spiroheterocycles, which are compounds with significant potential in pharmaceutical and chemical research due to their unique structural properties (Gao et al., 2017).
Photophysical Studies
Studies have also focused on the photophysical properties of this compound, particularly its fluorescence and charge-transfer states. Such research is crucial in understanding the compound's behavior under various conditions and its potential applications in optical materials (Bajorek & Pa̧czkowski, 1998).
Anti-inflammatory Properties
The compound's derivatives have been evaluated for their anti-inflammatory properties, showing considerable activity in vivo. This research is significant in the development of new therapeutic agents (Girgis et al., 2007).
Vasodilation Properties
There's ongoing research on derivatives of this compound for their potential vasodilation properties, which could have significant implications in cardiovascular medicine (Girgis et al., 2008).
Adamantane and Bicyclo[2.2.2]octan-2-ones Synthesis
This compound has been used in synthesizing substituted adamantane and bicyclo[2.2.2]octan-2-ones, highlighting its versatility in organic synthesis (Ahmed & Hickmott, 1979).
Anticancer Activity
The compound has been evaluated for its anticancer activity, with some derivatives showing promising results against various cancer cell lines (Kumar et al., 2013).
Anticonvulsant Properties
Research has also focused on the anticonvulsant properties of derivatives of this compound, potentially contributing to the development of new treatments for epilepsy (Rybka et al., 2017).
Mechanism of Action
Target of Action
Compounds with a similar pyrrole moiety have been reported to exhibit potent inhibitory activity against cox-1 , a key enzyme involved in the inflammatory response.
Mode of Action
Based on the known activities of similar compounds, it may interact with its target enzyme (such as cox-1) and inhibit its activity . This inhibition could lead to a decrease in the production of certain pro-inflammatory mediators, potentially resulting in anti-inflammatory effects.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-[1-(4-pyrrol-1-ylbenzoyl)piperidin-4-yl]morpholine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c24-18-13-27-14-19(25)23(18)17-7-11-22(12-8-17)20(26)15-3-5-16(6-4-15)21-9-1-2-10-21/h1-6,9-10,17H,7-8,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSLELGXNUMOEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COCC2=O)C(=O)C3=CC=C(C=C3)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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